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Compound of Interest

Compound Name: Tristearin

Cat. No.: B179404 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of tristearin, a

triglyceride of significant interest in various scientific and industrial fields, including drug

development. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic profiles, offering a valuable resource for characterization and analysis.

Spectroscopic Data of Tristearin
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy of tristearin.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Tristearin
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Chemical Shift (δ) ppm Multiplicity Assignment

5.26 m CH of glycerol backbone

4.28, 4.15 dd CH₂ of glycerol backbone

2.31 t α-CH₂ (adjacent to C=O)

1.61 m β-CH₂

1.25 s (br) -(CH₂)n- of fatty acid chains

0.88 t Terminal CH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Tristearin

Chemical Shift (δ) ppm Assignment

173.2 C=O (Ester carbonyl)

69.0 CH of glycerol backbone

62.1 CH₂ of glycerol backbone

34.1 α-CH₂ (adjacent to C=O)

31.9 -(CH₂)n-

29.7 -(CH₂)n-

29.5 -(CH₂)n-

29.3 -(CH₂)n-

29.1 -(CH₂)n-

24.9 β-CH₂

22.7 -(CH₂)n-

14.1 Terminal CH₃
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Solvent: CDCl₃, Instrument Frequency: 22.53 MHz.[1]

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Tristearin

Wavenumber (cm⁻¹) Intensity Assignment

2925 Strong
C-H asymmetric stretching of

CH₂

2845 Strong
C-H symmetric stretching of

CH₂

1745-1715 Strong C=O stretching of ester

1460-1450 Medium C-H bending of CH₂

1380 Medium C-H bending of CH₃

1150 Strong C-O stretching of ester

[2][3]

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of tristearin.

NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tristearin.

Materials:

Tristearin sample

Deuterated chloroform (CDCl₃)

NMR tube (5 mm)

Pasteur pipette
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Glass wool

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of tristearin for ¹H NMR and 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

Gently vortex the vial to ensure complete dissolution. Tristearin is soluble in

chloroform[1].

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine.

Place the sample in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans

will be required compared to ¹H NMR.

Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm

for ¹H and δ = 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the

respective protons and carbons of the tristearin molecule.

IR Spectroscopy Protocol
Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of tristearin.

Materials:

Tristearin sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Place a small amount of tristearin (approximately 1-2 mg) and about 100-200 mg of dry

KBr powder into an agate mortar.

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into the collar of a pellet press.
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Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent KBr pellet.

Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Ensure the sample compartment is closed.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The spectrometer will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum will show the characteristic absorption bands of tristearin.

Identify and label the major peaks, assigning them to the corresponding vibrational modes

of the functional groups present in the molecule.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

tristearin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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